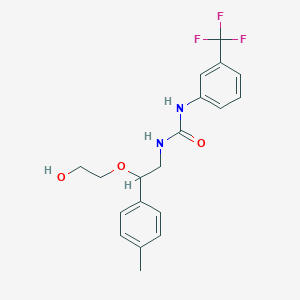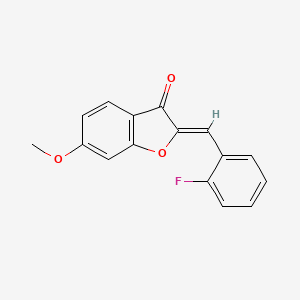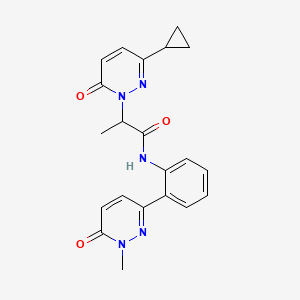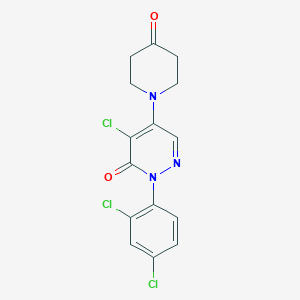
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been studied for its potential applications in the treatment of cancer and autoimmune diseases.
科学的研究の応用
Synthesis and Material Modification
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, due to its complex structure involving hydroxyethoxy, p-tolyl, and trifluoromethyl phenyl groups, finds significant applications in the synthesis and material modification domain. Its structure suggests potential utility in creating polymers or coatings with specific chemical and physical properties, such as enhanced durability, resistance to environmental degradation, or specific interactions with biological molecules.
- Chemical Synthesis: The compound's urea linkage is essential in synthesizing various polyfunctional organic compounds. These are widely used in high-molecular-weight compound chemistry, especially in modifying epoxy and urethane polymers to improve performance due to their low melting points and good compatibility (Ignat’ev et al., 2015).
- Material Enhancement: Its structure implies potential use in enhancing the properties of materials, such as creating more durable and resistant polyurethanes. Polymers with pendant hydroxyl groups, synthesized from reactions involving similar urea derivatives, exhibit amorphous characteristics, altering glass transition temperatures and improving material flexibility (Ubaghs et al., 2004).
Environmental and Biological Implications
The presence of the trifluoromethyl group in 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea suggests its potential environmental and biological activity, such as involvement in degradation processes or interactions with biological systems.
- Degradation Studies: Compounds containing similar structural features have been studied for their degradation under various conditions, including electro-Fenton systems, highlighting the role of hydroxyl radicals in breaking down complex organic molecules (Sirés et al., 2007).
- Biological Interactions: The compound's detailed structure may interact with biological systems, influencing processes like translation initiation or enzyme activity. Symmetrical diarylureas, sharing structural similarities, have shown to activate eIF2α kinase, impacting cell proliferation and indicating potential anti-cancer properties (Denoyelle et al., 2012).
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-13-5-7-14(8-6-13)17(27-10-9-25)12-23-18(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,17,25H,9-10,12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODBKMMQEDFQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)
![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)




![N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2560309.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2560310.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2560314.png)
![2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2560315.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B2560316.png)
